1-Undecyne, 11-chloro- 1-Undecyne, 11-chloro-
Brand Name: Vulcanchem
CAS No.: 29043-93-4
VCID: VC7965211
InChI: InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-11H2
SMILES: C#CCCCCCCCCCCl
Molecular Formula: C11H19Cl
Molecular Weight: 186.72 g/mol

1-Undecyne, 11-chloro-

CAS No.: 29043-93-4

Cat. No.: VC7965211

Molecular Formula: C11H19Cl

Molecular Weight: 186.72 g/mol

* For research use only. Not for human or veterinary use.

1-Undecyne, 11-chloro- - 29043-93-4

Specification

CAS No. 29043-93-4
Molecular Formula C11H19Cl
Molecular Weight 186.72 g/mol
IUPAC Name 11-chloroundec-1-yne
Standard InChI InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-11H2
Standard InChI Key BPQCLPCMIRFKOJ-UHFFFAOYSA-N
SMILES C#CCCCCCCCCCCl
Canonical SMILES C#CCCCCCCCCCCl

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Structural Features

1-Undecyne, 11-chloro- has the molecular formula C₁₁H₁₉Cl and a molecular weight of 186.72 g/mol . Its structure combines a terminal alkyne group (C≡CH) with a chlorine atom at the distal end of an 11-carbon chain. This configuration imparts distinct electronic and steric properties:

  • Terminal alkyne: The sp-hybridized carbon at position 1 enables participation in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed coupling reactions .

  • Chlorine substituent: The electronegative chlorine at position 11 facilitates nucleophilic substitution and elimination reactions .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₉Cl
Molecular Weight (g/mol)186.72
Boiling Point (°C)240.8 (at 760 mmHg)
Density (g/cm³)0.909
Refractive Index (n²⁰/D)1.451
Flash Point (°C)95.2

Synthesis and Production

Synthetic Routes

The synthesis of 1-undecyne, 11-chloro- typically involves halogenation of 1-undecyne or its precursors. Two primary methods are documented:

  • Direct Chlorination:

    • Reaction of 1-undecyne with chlorine gas (Cl₂) or thionyl chloride (SOCl₂) under controlled conditions .

    • Example:

      1-Undecyne+SOCl2pyridine1-Undecyne, 11-chloro-+SO2+HCl\text{1-Undecyne} + \text{SOCl}_2 \xrightarrow{\text{pyridine}} \text{1-Undecyne, 11-chloro-} + \text{SO}_2 + \text{HCl}
    • Yields: ~70–85% under optimized conditions .

  • Alkyne Functionalization:

    • Sonogashira coupling of chlorinated alkyl halides with terminal alkynes .

    • Example:

      \text{Cl-(CH}_2\text{)_10-Br} + \text{HC≡C-SiMe}_3 \xrightarrow{\text{Pd/Cu}} \text{1-Undecyne, 11-chloro-} + \text{SiMe}_3\text{Br}

Industrial-Scale Production

Industrial processes prioritize cost efficiency and scalability:

  • Continuous-flow reactors are employed to minimize side reactions and enhance yield.

  • Purification: Distillation under reduced pressure (e.g., 6 mmHg) isolates the product with >97% purity .

Chemical Reactivity and Applications

Reactivity Profile

The compound exhibits dual reactivity due to its alkyne and chloroalkyl groups:

Alkyne-Specific Reactions

  • Click Chemistry:

    • Reacts with azides to form 1,2,3-triazoles via copper-catalyzed alkyne-azide cycloaddition (CuAAC) .

    • Example:

      1-Undecyne, 11-chloro-+R-N3Cu(I)Triazole derivative\text{1-Undecyne, 11-chloro-} + \text{R-N}_3 \xrightarrow{\text{Cu(I)}} \text{Triazole derivative}
  • Hydrogenation:

    • Selective reduction to cis-alkenes using Lindlar catalyst.

Chloroalkyl Reactions

  • Nucleophilic Substitution:

    • Displacement of chlorine by amines, alcohols, or thiols.

    • Example:

      1-Undecyne, 11-chloro-+NH311-Aminoundecyne+HCl\text{1-Undecyne, 11-chloro-} + \text{NH}_3 \rightarrow \text{11-Aminoundecyne} + \text{HCl}
  • Elimination:

    • Base-induced dehydrohalogenation to form internal alkynes .

Applications in Materials Science

  • Polymer Chemistry:

    • Serves as a monomer in copolymerizations with ethylene or propylene to produce halogenated polyolefins .

    • Enhances thermal stability and flame retardancy in polymers .

  • Nanomaterial Functionalization:

    • Grafts onto titanium dioxide (TiO₂) or cellulose nanocrystals to modify surface properties .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Halogenated Hydrocarbons

CompoundMolecular FormulaFunctional GroupsBoiling Point (°C)Key Applications
1-Undecyne, 11-chloro-C₁₁H₁₉ClTerminal alkyne, Cl240.8Polymer synthesis
Undecyl chlorideC₁₁H₂₃ClChloroalkane236.1Surfactant production
1-Bromo-11-chloroundec-1-yneC₁₁H₁₈BrClTerminal alkyne, Br, Cl265 (decomposes)Pharmaceutical intermediates

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